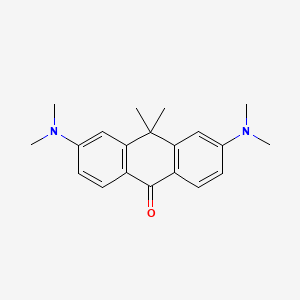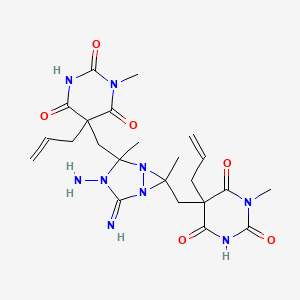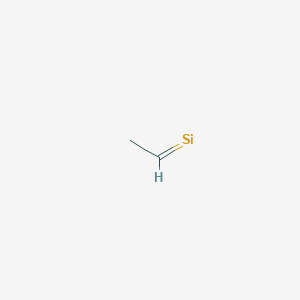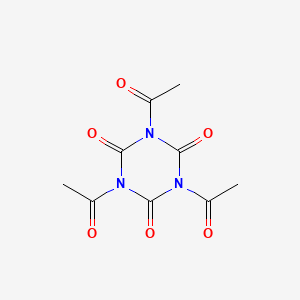
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one: is an organic compound that features azide functional groups attached to phenyl rings Azides are known for their reactivity and are often used in click chemistry and other synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoacetophenone and 4-bromoacetophenone.
Formation of Azides: The bromo compounds are converted to azides using sodium azide in a nucleophilic substitution reaction.
Coupling Reaction: The azide-substituted acetophenones are then coupled using a base-catalyzed aldol condensation reaction to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The azide groups can undergo oxidation to form nitro compounds.
Reduction: Reduction of the azide groups can yield amines.
Substitution: The azide groups can participate in substitution reactions, such as the Staudinger reaction, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Phosphines or other nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: The azide groups make this compound suitable for click chemistry applications, where it can be used to form triazoles.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Bioconjugation: The compound can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the synthesis of pharmacologically active compounds.
Industry:
Polymer Synthesis: Used in the production of specialty polymers with unique properties.
Surface Modification: Employed in modifying surfaces for improved adhesion or other functional properties.
Wirkmechanismus
The mechanism of action for 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one largely depends on its reactivity due to the azide groups. Azides are known to participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and materials science.
Vergleich Mit ähnlichen Verbindungen
3-Azidophenylacetylene: Another azide-containing compound used in click chemistry.
4-Azidobenzoic Acid: Used in bioconjugation and surface modification.
1-Azido-4-nitrobenzene: Known for its reactivity in substitution reactions.
Uniqueness: 3-(3-Azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one is unique due to the presence of two azide groups on a conjugated system, which may impart distinct reactivity and properties compared to other azide-containing compounds.
Eigenschaften
CAS-Nummer |
33706-07-9 |
|---|---|
Molekularformel |
C15H10N6O |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
3-(3-azidophenyl)-1-(4-azidophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10N6O/c16-20-18-13-7-5-12(6-8-13)15(22)9-4-11-2-1-3-14(10-11)19-21-17/h1-10H |
InChI-Schlüssel |
MNWWRJMOAXEWTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=CC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

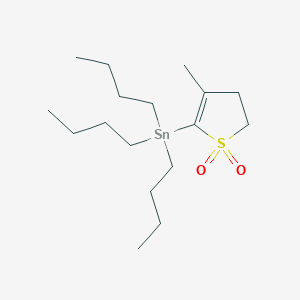


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
